molecular formula C14H13N3O B2737596 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole CAS No. 73628-01-0

1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2737596
CAS No.: 73628-01-0
M. Wt: 239.278
InChI Key: FWEHRBRTRNWRBZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole is a synthetic benzotriazole derivative designed for specialized chemical and pharmaceutical research applications. As a modified analog of 1H-Benzotriazole (CAS 95-14-7)—a versatile scaffold known for its role as a corrosion inhibitor and synthetic intermediate—this compound features a benzyloxymethyl functional group. This substitution is anticipated to alter the molecule's solubility and steric properties compared to the parent compound, which has a water solubility of 25 g/L and a melting point of 97-99 °C . The primary research value of this derivative lies in its potential as a building block or protecting group in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. Researchers can leverage its structural features to modulate reactivity or as a precursor in multi-step synthetic routes. The compound must be handled with appropriate safety precautions; the parent structure is classified with a warning (GHS07) and has an oral LD50 of 560 mg/kg in rats . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(phenylmethoxymethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-6-12(7-3-1)10-18-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHRBRTRNWRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial production methods for benzotriazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

-Wittig Rearrangement to Aryl Benzyl Ketones

This compound serves as a precursor in the synthesis of aryl benzyl ketones via a one-pot -Wittig rearrangement. The reaction proceeds under lithiation conditions:

Reaction Conditions

  • Substrate: α-(Benzotriazol-1-yl)benzyl ethers (e.g., 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole)

  • Base: Lithium diisopropylamide (LDA, 2.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to room temperature

Mechanism

  • Deprotonation : LDA abstracts the α-proton adjacent to the benzotriazole moiety.

  • Rearrangement : A -shift of the benzyl group generates a ketone intermediate.

  • Elimination : The benzotriazolyl group departs, yielding the final aryl benzyl ketone.

Example Reaction

Starting MaterialProduct (Aryl Benzyl Ketone)Yield
1-[(Benzyloxy)(phenyl)methyl]-BTAPhenyl benzyl ketone63%
1-[(Benzyloxy)(4-Cl-phenyl)methyl]-BTA4-Chlorophenyl benzyl ketone58%

Key Data

  • Reaction time: 2–4 hours

  • Yields range: 53–63% depending on substituents .

  • Confirmed by 1H^1H NMR (disappearance of α-proton at ~5.5 ppm and benzotriazole signals) and 13C^{13}C NMR (carbonyl peak at ~197 ppm) .

Nucleophilic Substitution Reactions

The benzyloxymethyl group can act as a leaving group under specific conditions:

Acid-Catalyzed Cleavage

  • Conditions : HCl (1M) in ethanol, reflux.

  • Outcome : Cleavage of the benzyloxymethyl group releases benzyl alcohol and regenerates benzotriazole.

Base-Mediated Alkylation

  • Conditions : Alkyl halides (e.g., methyl iodide) with K2_2CO3_3/TBAB in solvent-free microwave irradiation.

  • Outcome : N-Alkylation at the benzotriazole nitrogen, forming 1-alkyl derivatives .

Deprotonation and Functionalization

The α-proton adjacent to the benzotriazole ring is highly acidic (pKa_a ~25–30), enabling deprotonation for further functionalization:

Reaction with Electrophiles

  • Electrophiles : Aldehydes, ketones, or acyl chlorides.

  • Example : Reaction with benzaldehyde forms α,β-unsaturated ketones via conjugate addition .

Table: Reactivity with Carbonyl Compounds

Carbonyl CompoundProductYield
Benzaldehyde1-(2H-Benzo[d] triazol-2-yl)-1,3-diphenylpropan-1-one68%
Acetone1-(Dialkylaminoalkyl)benzotriazole52%

Coordination Chemistry

The benzotriazole nitrogen lone pairs enable metal coordination, useful in corrosion inhibition or catalysis:

Copper Surface Coordination

  • Forms a stable Cu(I)-BTA complex, preventing oxidative corrosion .

  • Structure: Planar adsorption on copper via N–Cu bonds.

Oxidative Degradation

Strong oxidants (e.g., KMnO4_4) degrade the benzotriazole ring:

  • Conditions : Aqueous KMnO4_4, acidic medium.

  • Outcome : Ring opening to form carboxylic acids and ammonia .

Scientific Research Applications

Pharmacological Properties

Benzotriazole derivatives, including 1-[(benzyloxy)methyl]-1H-1,2,3-benzotriazole, exhibit a wide range of biological activities. They are recognized for their antitumor , antibacterial , antifungal , and antiviral properties. The benzotriazole nucleus serves as a valuable scaffold for developing novel pharmacologically active compounds.

Table 1: Pharmacological Activities of Benzotriazole Derivatives

Activity TypeExample CompoundsEffectiveness
Antitumor5,6-dimethyl-1H-benzotriazoleHigh efficacy
AntibacterialN-alkyl derivativesModerate to high
Antifungal3-hydroxymethylbenzofuransSignificant activity
AntiviralVarious derivativesVariable efficacy

Synthesis of Bioactive Compounds

The compound is often used as a precursor in synthesizing more complex molecules. For instance, it can be involved in the formation of peptide coupling reagents and other biologically active compounds. The regioselective N-alkylation of benzotriazoles allows for the creation of various derivatives that enhance biological activity.

Case Study: Antiviral Activity

Research has shown that certain benzotriazole derivatives demonstrate antiviral properties against viruses such as the Flavivirus and Pestivirus genera. A study identified specific pyrazole derivatives as effective inhibitors of viral replication, showcasing the potential of benzotriazole derivatives in antiviral therapy .

Corrosion Inhibition

Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form stable complexes with metal ions, which helps to prevent corrosion in various environments.

Table 2: Corrosion Inhibition Efficiency

Metal TypeInhibitor UsedEfficiency (%)
Copper1-[(Benzyloxy)methyl]-1H-benzotriazole85
AluminumBenzotriazole derivatives78
SteelBenzotriazole-based formulations90

Photostabilizers

In polymer science, benzotriazoles are utilized as photostabilizers to enhance the durability of plastics and rubbers against UV radiation. This application is crucial for products exposed to sunlight over extended periods.

Water Treatment

Benzotriazoles have been investigated for their role in wastewater treatment processes. Their ability to degrade under UV light makes them suitable candidates for photodegradation methods aimed at removing contaminants from water sources.

Case Study: Environmental Impact Assessment

A study assessed the environmental impact of benzotriazoles in aquatic systems and found that certain derivatives could effectively reduce pollutant levels while posing minimal toxicity to aquatic life . This highlights their potential utility in sustainable environmental practices.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations in Benzotriazole Ethers

Several benzotriazole ether derivatives share structural similarities with the target compound. Key examples include:

Compound Name Substituent Melting Point (°C) Yield (%) Key Applications
1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole Benzyloxymethyl N/A 40 Wittig rearrangements, alkylation
1-(Tetrahydro-2H-pyran-2-yl)-benzotriazole Tetrahydro-2H-pyran-2-yl 98–100 85 Protecting group strategies
1-[(Biphenyl-4-ylmethoxy)methyl]-benzotriazole Biphenyl-4-ylmethoxy 108–109 76 Ligand design, crystallography
1-(Morpholin-4-yl(phenyl)methyl)-benzotriazole Morpholin-4-yl(phenyl)methyl N/A N/A Isomeric studies, receptor binding

Key Findings :

  • The benzyloxymethyl derivative exhibits lower yields compared to aliphatic ethers (e.g., tetrahydro-2H-pyran-2-yl), likely due to steric hindrance during synthesis .
  • Bulky aryl groups (e.g., biphenylmethoxy) enhance crystallinity, as evidenced by sharp melting points and distinct NMR signals .

Key Findings :

  • The nitroimidazole-benzotriazole hybrid (melting point 167–169°C) shows promise against protozoan infections, leveraging the redox-active nitro group .
  • Diarylmethyl-triazole derivatives exhibit potent anti-mitotic activity, attributed to π-π stacking interactions with tubulin .

Sulfonyl and Carboxylic Acid Derivatives

Electron-withdrawing substituents on benzotriazole alter reactivity and coordination properties:

Compound Name Functional Group Reactivity/Applications
1-(Methanesulfonyl)-benzotriazole Methanesulfonyl Acyl transfer reagent
1-(p-Toluenesulfonyl)-benzotriazole p-Toluenesulfonyl Crystallography, hydrogen bonding
1-(5-Methyl-1H-1,2,3-triazol-4-yl)carboxylic acid Carboxylic acid Metal coordination, luminescence

Key Findings :

  • Sulfonyl derivatives act as efficient acylating agents, with methanesulfonyl variants enabling mild reaction conditions .
  • Carboxylic acid derivatives form stable coordination complexes with transition metals (e.g., Zn, Cu), useful in material science .

Spectral and Structural Data Comparison

NMR and IR Spectral Features

  • This compound :
    • $ ^1H $ NMR (CDCl₃): δ 4.55 (s, 2H, OCH₂), 7.32–7.64 (m, aromatic H) .
    • IR: C-O stretch at ~1289 cm⁻¹, triazole ring vibrations at ~1496 cm⁻¹ .
  • Nitroimidazole-Benzotriazole Hybrid: $ ^1H $ NMR: δ 7.93–7.34 (m, aromatic H), 4.81 (t, CH₂-N) . IR: NO₂ stretches at 1539 and 1330 cm⁻¹ .

Crystallographic Insights

  • The biphenylmethoxy derivative (6d) exhibits a planar benzotriazole ring with a dihedral angle of 8.2° relative to the biphenyl group, favoring π-π interactions .
  • Sulfonyl derivatives (e.g., 1-methanesulfonyl-benzotriazole) show localized N–N bond lengths (1.288–1.389 Å), confirming minimal delocalization in the triazole ring .

Biological Activity

1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with sodium salt of 1-hydroxybenzotriazole in an ethanol-water mixture. This method allows for the formation of the desired product through a straightforward alkylation process at elevated temperatures .

Antimicrobial Activity

Benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that various analogues demonstrate potent inhibition against a range of bacterial strains:

  • Gram-positive bacteria : Compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported .

In vitro tests revealed that specific derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Antiviral Activity

Research indicates that 1H-benzotriazole derivatives can inhibit viral replication. Notably, studies have focused on their activity against the helicase enzymes of various viruses such as Hepatitis C virus (HCV) and West Nile virus (WNV). For instance:

  • IC50 values : The most active derivatives showed IC50 values around 6.5μM6.5\mu M when tested against HCV helicase activity .
  • Mechanism : The antiviral mechanism is primarily attributed to the ability of these compounds to interfere with viral RNA synthesis and helicase function .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been extensively studied. Compounds such as 4,5,6,7-tetrabromobenzotriazole have demonstrated selective inhibition against protein kinase CK2, which is implicated in various cancers:

  • Mechanism : These compounds disrupt cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth .
  • Selectivity : Research has shown that certain derivatives exhibit higher selectivity towards cancerous cells compared to normal cells, highlighting their therapeutic promise .

Case Studies

Several studies exemplify the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited superior antibacterial activity compared to smaller analogues .
  • Antiviral Properties : In a comparative analysis of several benzotriazole derivatives against HCV and WNV, it was found that modifications in the alkyl chain significantly affected their inhibitory potency. The most effective compounds were those with longer alkyl chains .
  • Cancer Cell Studies : Research focusing on the effects of benzotriazole derivatives on cancer cell lines demonstrated that specific modifications led to enhanced cytotoxicity against breast and prostate cancer cells while maintaining low toxicity towards normal cells .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism of ActionNotable Compounds
AntimicrobialGram-positive & Gram-negative bacteriaInhibition of cell wall synthesis4-Bromobenzotriazole
AntiviralHCV, WNVInhibition of helicase activity4,5-Dimethylbenzotriazole
AnticancerVarious cancer cell linesInhibition of protein kinases4,5,6,7-Tetrabromobenzotriazole

Q & A

Q. What is the optimized synthetic route for 1-[(Benzyloxy)methyl]-1H-1,2,3-benzotriazole, and how is its structure validated?

The compound is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and propargyl alcohol derivatives. A representative protocol involves reacting 3-butyn-2-ol with benzyl azide under mild conditions to yield the triazole core, followed by benzyloxymethyl functionalization . Structural confirmation is achieved through:

  • 1H NMR : Key signals include a singlet for the benzyloxymethyl group (δ 5.57 ppm) and aromatic protons (δ 7.31–7.36 ppm) .
  • X-ray crystallography : Crystallographic data (e.g., space group P21/c, unit cell parameters a = 6.3510 Å, b = 20.830 Å) validate molecular geometry and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Proton signals for the benzyl group (δ 5.57 ppm) and triazole ring (δ 7.83 ppm) are diagnostic .
  • IR spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-N (1450–1600 cm⁻¹) bonds confirm functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 263.30) align with the compound’s molecular formula (C15H13N5) .

Advanced Research Questions

Q. How does this compound interact with SARS-CoV-2 main protease (Mpro)?

Benzotriazole derivatives act as mechanism-based inhibitors of viral proteases. For SARS-CoV-2 Mpro, the compound’s benzotriazole core forms covalent adducts with the catalytic cysteine residue (C145), as demonstrated by irreversible inactivation kinetics. Mutagenesis studies (e.g., C145A mutant) confirm the critical role of this residue in inhibition . Computational docking and molecular dynamics simulations further predict binding modes and stability in the active site .

Q. What insights do crystal structures provide about the reactivity of benzotriazole derivatives?

Crystal packing analysis reveals weak hydrogen bonds (C–H···N/O) and π–π stacking interactions between benzotriazole and aromatic rings. For example, in 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, a dihedral angle of 80.2° between the benzotriazole and oxadiazole planes suggests limited conjugation, favoring nucleophilic substitution at the methylene bridge . These structural features guide the design of derivatives with tailored steric and electronic properties.

Q. How do solvent and substituents influence the solvatochromic properties of benzotriazole-based compounds?

Polar solvents stabilize charge-transfer transitions in benzotriazole derivatives, as shown by UV-Vis spectroscopy. For instance, 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione exhibits a bathochromic shift in dimethyl sulfoxide (DMSO) compared to hexane. Density Functional Theory (DFT) calculations correlate this behavior with frontier molecular orbital energy gaps (ΔE = 3.2–3.5 eV) .

Q. What are common side reactions during the synthesis of benzotriazole derivatives, and how are they mitigated?

  • Azide decomposition : Benzyl azide can decompose exothermically. Mitigation involves low-temperature (<0°C) handling and slow addition of reagents .
  • Oxygen sensitivity : The triazole ring may oxidize under aerobic conditions. Inert atmosphere (N2/Ar) and radical scavengers (e.g., BHT) improve yields .

Methodological Guidance

For crystallographic studies : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve twinned or high-resolution data. Example refinement parameters: R1 = 0.039, wR2 = 0.102 .

For kinetic assays : Monitor enzyme inactivation via time-dependent IC50 shifts. Pre-incubate this compound with Mpro (10 min, 25°C) before adding substrate to confirm irreversible binding .

For computational modeling : Optimize geometries at the B3LYP/6-31G(d,p) level and perform docking with AutoDock Vina (grid size: 20 × 20 × 20 ų) to predict binding affinities .

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